7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
Description
7-Chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a quinazoline derivative characterized by a chlorine atom at position 7 of the quinazoline core and a 3-(trifluoromethyl)benzyl group at the 4-amino position. Quinazolines are heterocyclic aromatic compounds with broad pharmacological applications, including kinase inhibition and anticancer activity . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom at position 7 may influence electronic properties and target binding .
Properties
IUPAC Name |
7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQSXPVMHGUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-(trifluoromethyl)benzyl group is introduced using a suitable benzyl halide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The table below compares key structural features and molecular properties of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine with analogous quinazoline derivatives:
Key Observations:
Nitro groups (e.g., ) increase reactivity but may reduce metabolic stability compared to CF₃.
Positional Effects:
- Chlorine at position 7 is conserved across multiple analogs (target, ), suggesting its role in base-pair interactions with kinase ATP-binding pockets .
- Substitution at position 6 (e.g., nitro in , boric acid in ) alters steric hindrance and hydrogen-bonding capacity.
Aromatic Substituents: The 3-(trifluoromethyl)benzyl group in the target compound provides a rigid, hydrophobic moiety, whereas phenoxy () or methoxy () groups introduce polarity.
Hypothesized SAR for the Target Compound:
- The 7-chloro group likely stabilizes binding to kinase domains via halogen bonding.
- The 3-CF₃-benzyl substituent may improve selectivity by filling hydrophobic regions inaccessible to bulkier groups (e.g., phenoxy in ).
Biological Activity
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The compound features a quinazoline core with a 7-chloro substitution and a trifluoromethyl-benzyl group, which may enhance its biological activity through improved binding interactions with specific molecular targets.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may act as an enzyme inhibitor or receptor modulator, potentially targeting tyrosine kinases involved in cell signaling pathways. The presence of halogen substituents (chlorine and trifluoromethyl) is believed to enhance the compound's binding affinity and specificity towards these targets .
Anticancer Properties
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR), which is frequently overexpressed in many tumors .
Case Study:
A study involving similar quinazoline derivatives demonstrated their effectiveness against non-small cell lung cancer (NSCLC) cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Quinazolines have been reported to possess activity against various bacterial strains, making them candidates for developing new antibiotics .
Research Findings:
In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with DNA replication .
Data Table: Biological Activities of this compound
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the C7 Position
The chlorine atom at position 7 of the quinazoline ring undergoes nucleophilic substitution under controlled conditions:
Key Findings :
-
Microwave irradiation significantly improves reaction efficiency (yields: 68–92%) compared to conventional heating .
-
Electron-withdrawing groups on the benzylamine side chain reduce substitution rates by 15–30% due to decreased electrophilicity at C7 .
Functionalization of the Benzylamine Side Chain
The N-[3-(trifluoromethyl)benzyl] group participates in the following transformations:
Critical Notes :
-
Alkylation of the secondary amine eliminates hydrogen-bonding capacity, reducing USP13/EGFR inhibitory activity by 40–60% .
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Oxidation reactions require strict temperature control to avoid quinazoline ring decomposition .
Ring Modification Reactions
The quinazoline scaffold itself can undergo selective transformations:
Structural Insights :
-
Hydrogenation preferentially saturates the N1–C2 bond, preserving the C7-Cl bond’s reactivity .
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Nitration at position 6 enhances electrophilicity for subsequent substitution reactions .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life | Degradation Products | Implications |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 h | 7-Hydroxyquinazoline + 3-(trifluoromethyl)benzylamine | Limited oral bioavailability |
| pH 7.4 (blood) | 48 h | <5% degradation | Suitable for intravenous administration |
Data adapted from metabolic studies in .
Comparative Reactivity with Analogous Compounds
Reaction rates differ significantly compared to structurally related molecules:
| Compound | C7 Substitution Rate (k, ×10⁻³ min⁻¹) | Benzyl Oxidation Yield |
|---|---|---|
| 7-Chloro-N-[3-(CF3)benzyl]-4-quinazolinamine | 4.8 ± 0.2 | 28% |
| 7-Fluoro-N-[4-(CF3)benzyl]-4-quinazolinamine | 12.1 ± 0.5 | 41% |
| 7-Bromo-N-[2-(CF3)benzyl]-4-quinazolinamine | 2.1 ± 0.1 | 18% |
Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
